molecular formula C15H18ClN3O2S B12929974 Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)- CAS No. 71795-43-2

Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)-

Katalognummer: B12929974
CAS-Nummer: 71795-43-2
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: MROXBNGIKKGTNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the imidazole derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can serve as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Biological Studies: The compound can serve as a probe to study the interactions of sulfonamides with biological macromolecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or chemical resistance.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The imidazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

    4-Chloro-N-(1-phenyl-1H-imidazol-2-yl)benzenesulfonamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    4-Chloro-N-(1-methyl-1H-imidazol-2-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness: The presence of the cyclohexyl group in 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain molecular targets compared to its analogs.

Eigenschaften

CAS-Nummer

71795-43-2

Molekularformel

C15H18ClN3O2S

Molekulargewicht

339.8 g/mol

IUPAC-Name

4-chloro-N-(1-cyclohexylimidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H18ClN3O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-17-10-11-19(15)13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,17,18)

InChI-Schlüssel

MROXBNGIKKGTNP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2C=CN=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.